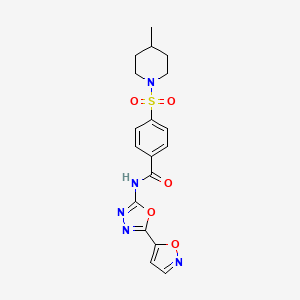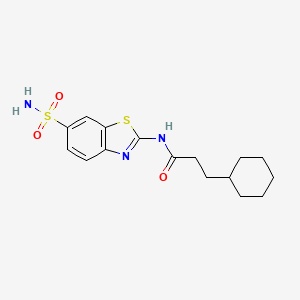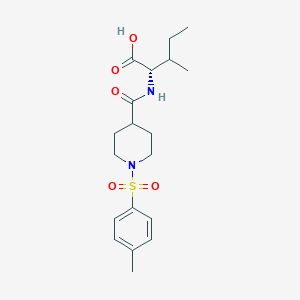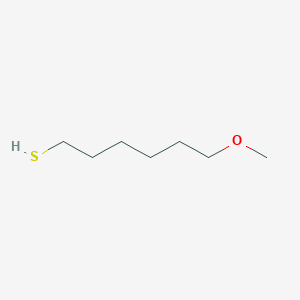
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Tubercular Activity
- A study by Dighe et al. (2012) focused on synthesizing compounds with similar structures, evaluating their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed potential as therapeutic agents for tuberculosis (Dighe et al., 2012).
Anticancer and Anti-Inflammatory Agents
- Research by Gangapuram & Redda (2009) involved synthesizing novel derivatives with structures akin to the compound . These derivatives were evaluated as anti-inflammatory and anti-cancer agents, indicating their therapeutic potential in these areas (Gangapuram & Redda, 2009).
Synthesis of Complexes for Chemical Analysis
- A study by Adhami et al. (2012) described the synthesis of a related compound and its complexes with Ni and Pd ions. These complexes were analyzed using various techniques, contributing to chemical and pharmaceutical research (Adhami et al., 2012).
Environmental Impact of Antibiotics
- Nödler et al. (2012) studied the transformation products of sulfamethoxazole, a related compound, under denitrifying conditions. This research is crucial in understanding the environmental impact of antibiotic contamination in water (Nödler et al., 2012).
Antimalarial Sulfonamides Against COVID-19
- Fahim & Ismael (2021) explored the reactivity and antimalarial activity of sulfonamide derivatives. Their research also evaluated the compounds' potential as COVID-19 drugs, demonstrating the versatility of these compounds in addressing various health crises (Fahim & Ismael, 2021).
Corrosion Inhibition Properties
- A study by Ammal et al. (2018) focused on the corrosion inhibition properties of derivatives for mild steel in acidic environments, highlighting the compound's potential in industrial applications (Ammal et al., 2018).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) synthesized derivatives to evaluate their cardiac electrophysiological activity. These compounds demonstrated potential as class III antiarrhythmic agents (Morgan et al., 1990).
5-HT(1B/1D) Antagonists in Pharmacology
- Liao et al. (2000) synthesized and evaluated analogues as potent and selective 5-HT(1B/1D) antagonists, showing applications in neuropharmacology (Liao et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-12-7-10-23(11-8-12)29(25,26)14-4-2-13(3-5-14)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,12H,7-8,10-11H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKQKJQLWOQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)


![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)



![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)


![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)
